N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-16(2)15-25-22(29)18-10-13-28(14-11-18)21-19(9-6-12-24-21)23-26-20(27-30-23)17-7-4-3-5-8-17/h3-9,12,16,18H,10-11,13-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPVJPBRVXHIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative.
Procedure :
- 3-Cyano-2-bromopyridine is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours to form 3-amidoximo-2-bromopyridine .
- The amidoxime reacts with benzoyl chloride in dichloromethane with triethylamine (TEA) as a base, yielding 2-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine after refluxing for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | NH$$2$$OH·HCl, EtOH/H$$2$$O, 80°C | 85% | $$^1$$H NMR (DMSO-d$$6$$): δ 8.65 (s, 1H, pyridine-H), 8.10 (d, 1H, pyridine-H), 5.42 (s, 2H, NH$$2$$) |
| 2 | Benzoyl chloride, TEA, DCM, reflux | 78% | HRMS (ESI): m/z calc. for C$${13}$$H$$8$$BrN$$_3$$O [M+H]$$^+$$: 320.98, found: 320.97 |
Synthesis of Piperidine-4-Carboxylic Acid (2-Methylpropyl)Amide
Carboxamide Formation
Piperidine-4-carboxylic acid is converted to its isobutylamide via activation as an acid chloride.
Procedure :
- Piperidine-4-carboxylic acid is refluxed with thionyl chloride (SOCl$$_2$$) in anhydrous toluene for 2 hours to form piperidine-4-carbonyl chloride .
- The acid chloride is treated with 2-methylpropylamine (isobutylamine) in dichloromethane with TEA, yielding piperidine-4-carboxylic acid (2-methylpropyl)amide .
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | SOCl$$_2$$, toluene, reflux | 92% | FT-IR (neat): 1795 cm$$^{-1}$$ (C=O stretch) |
| 2 | Isobutylamine, TEA, DCM, rt | 88% | $$^{13}$$C NMR (CDCl$$3$$): δ 174.3 (C=O), 49.2 (NCH$$2$$), 28.1 (CH(CH$$3$$)$$2$$) |
Coupling of Pyridine and Piperidine Fragments
Ullmann-Type C–N Coupling
The 2-bromo-pyridine derivative is coupled with the piperidine carboxamide using copper catalysis.
Procedure :
- 2-Bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 equiv), piperidine-4-carboxylic acid (2-methylpropyl)amide (1.2 equiv), CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and K$$2$$CO$$3$$ (2.0 equiv) are heated in DMSO at 120°C for 24 hours.
- The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to isolate the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| HPLC Purity | 98.5% |
| HRMS (ESI) | m/z calc. for C$${25}$$H$${28}$$N$$5$$O$$2$$ [M+H]$$^+$$: 454.22, found: 454.21 |
| $$^1$$H NMR (DMSO-d$$_6$$) | δ 8.72 (d, 1H, pyridine-H), 8.25 (d, 1H, pyridine-H), 7.95–7.50 (m, 5H, Ph), 3.85 (m, 1H, piperidine-H), 3.10 (t, 2H, NCH$$2$$), 2.02 (m, 1H, CH(CH$$3$$)$$_2$$) |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Oxadiazole Installation
A boronic ester-functionalized pyridine may undergo cross-coupling with a pre-formed oxadiazole boronate.
Procedure :
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is coupled with 3-phenyl-1,2,4-oxadiazole-5-boronic acid using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in dioxane/water (4:1) at 90°C.
- Subsequent piperidine coupling follows the Ullmann method (Section 4.1).
Advantage : Higher functional group tolerance for complex intermediates.
Challenges and Optimization
Steric Hindrance in Coupling
The secondary amine in piperidine reduces nucleophilicity, necessitating elevated temperatures and excess ligand. Microwave-assisted synthesis (150°C, 30 minutes) improves yields to 75%.
Oxadiazole Stability
The oxadiazole ring is sensitive to strong acids/bases. Neutral conditions (pH 7–8) during coupling prevent decomposition.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine derivative.
Key Observations :
-
Acidic hydrolysis proceeds faster but may degrade sensitive triazolopyridazine rings.
-
Basic hydrolysis preserves the triazolopyridazine scaffold but requires longer reaction times .
Suzuki–Miyaura Cross-Coupling
The triazolopyridazine ring participates in palladium-catalyzed cross-coupling reactions at halogenated positions (e.g., bromine at C-6 or C-8).
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Bromo-triazolopyridazine analog | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hrs | 6-Aryl/heteroaryl-triazolopyridazine derivatives | 55–75% |
Mechanistic Insight :
-
The electron-deficient triazolopyridazine ring facilitates oxidative addition of palladium to the C–Br bond .
-
Thiophene substituents remain inert under these conditions .
Electrophilic Substitution on Thiophene
The thiophen-2-yl group undergoes electrophilic sulfonation or nitration at the α-position (C-5).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fuming H₂SO₄ | 0–5°C, 2 hrs | 5-Sulfo-thiophen-2-yl-triazolopyridazine | 40–50% | |
| HNO₃/H₂SO₄ (1:1) | 25°C, 1 hr | 5-Nitro-thiophen-2-yl-triazolopyridazine | 60–70% |
Limitations :
-
Over-sulfonation/nitration is mitigated by low-temperature control.
-
The trifluoromethyl group on benzamide remains unaffected.
Nucleophilic Aromatic Substitution
Electron-deficient positions on the triazolopyridazine ring (e.g., C-7) react with nucleophiles such as amines or alkoxides.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C23H27N5O2
- Molecular Weight : 405.5 g/mol
- LogP : 4.299
- Water Solubility : LogSw -4.11
These properties suggest a relatively lipophilic nature, which is beneficial for drug-like characteristics and bioavailability.
Drug Discovery and Development
M136-0255 is included in various screening libraries aimed at identifying novel therapeutic agents. Its inclusion in the Hsp90-targeted library and other protein-protein interaction libraries indicates its potential role in cancer treatment and other diseases where Hsp90 plays a critical role .
Antimicrobial Activity
Research has shown that derivatives of compounds similar to M136-0255 exhibit significant antimicrobial properties. A study on pyridine derivatives demonstrated good efficacy against strains of Staphylococcus aureus and Escherichia coli, highlighting the potential of oxadiazole-containing compounds in developing new antibiotics .
Biological Assays and Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between M136-0255 and various biological targets. Such studies are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced activity against specific targets.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of synthesized oxadiazole derivatives, revealing that several compounds displayed potent activity against Candida albicans and bacterial strains . The results indicated that modifications to the oxadiazole ring could enhance biological activity, suggesting a pathway for optimizing M136-0255 for therapeutic use.
Potential in Anti-inflammatory Research
In addition to antimicrobial properties, compounds similar to M136-0255 have been investigated for anti-inflammatory effects. Research has focused on dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes . The structural features of M136-0255 may lend themselves to modifications that enhance anti-inflammatory activity.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name (Source) | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle(s) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₈N₅O₂ | ~418.52 | 1,2,4-Oxadiazole, Pyridine | Phenyl, 2-methylpropyl |
| 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine (Ev3) | C₉H₁₂N₃O₂ | 194.21 | 1,2,4-Oxadiazole | Cyclopropyl, Morpholine |
| N-(Cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide (Ev4) | C₁₁H₁₇N₂OS | 225.33 | Thiazole | Cyclopentylmethyl, Methyl |
| N,N-Diethyl-3-methyl-1,2-oxazole-5-carboxamide (Ev3) | C₁₀H₁₅N₂O₂ | 201.24 | 1,2-Oxazole | Diethyl, Methyl |
Table 2: Hypothesized Property Comparisons
| Compound | Solubility (Predicted) | Lipophilicity (LogP)* | Metabolic Stability | Bioactivity Potential |
|---|---|---|---|---|
| Target Compound | Low (bulky aryl groups) | ~3.5 | High (oxadiazole) | Moderate (rigid core) |
| 4-[(3-Cyclopropyl-oxadiazole)methyl]morpholine (Ev3) | Moderate (polar morpholine) | ~1.8 | Moderate | Low (small size) |
| N-(Cyclopentylmethyl)-thiazole-carboxamide (Ev4) | Low (thiazole, cyclopentyl) | ~2.9 | Moderate (thiazole) | High (S-containing) |
*LogP values estimated using fragment-based methods.
Heterocyclic Core Variations
- 1,2,4-Oxadiazole vs. Thiazole/1,2-Oxazole :
- The target’s 1,2,4-oxadiazole (Ev3, Ev4) is electron-deficient, enhancing metabolic resistance and hydrogen-bond acceptor capacity compared to thiazole (Ev4) or 1,2-oxazole (Ev3), which contain sulfur or oxygen, respectively . Thiazoles may improve membrane permeability due to sulfur’s polarizability.
- Pyridine vs.
Substituent Effects
Molecular Weight and Solubility
- The target compound (~418 g/mol) exceeds the Lipinski “Rule of Five” threshold (MW < 500), suggesting possible bioavailability challenges. Smaller analogs like N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide (Ev3, 201 g/mol) may exhibit better solubility but reduced target affinity .
Research Implications
- Drug Design : The target’s pyridine-oxadiazole core offers a balance of rigidity and metabolic stability, making it a candidate for kinase inhibitors or GPCR modulators.
- Optimization Opportunities : Replacing the phenyl group with polar substituents (e.g., morpholine in Ev3) could improve solubility without sacrificing heterocyclic benefits .
Limitations
The evidence provided lacks empirical data (e.g., IC₅₀, LogP, solubility measurements). Future studies should validate these hypotheses using experimental assays.
Biological Activity
N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, also referred to as M136-0255, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of M136-0255 is . Its structure features a piperidine core linked to a phenyl-substituted oxadiazole and a pyridine moiety, which contribute to its biological activity.
M136-0255 interacts with various biological targets, potentially influencing enzyme activity and receptor interactions. The oxadiazole ring is known for its ability to modulate biological macromolecules, while the piperidine structure is often associated with anesthetic and antidiabetic effects. The presence of the 2-methylpropyl group may enhance lipophilicity, improving membrane permeability and bioavailability .
Antimicrobial Activity
Research indicates that compounds similar to M136-0255 exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is often attributed to the interference with bacterial enzyme functions or cell wall synthesis .
Enzyme Inhibition
M136-0255 has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating neurodegenerative conditions like Alzheimer's disease. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM in various studies, indicating potent enzyme inhibition potential .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 7l | AChE | 2.14 ± 0.003 |
| Compound 7m | AChE | 0.63 ± 0.001 |
| Compound 7n | Urease | 2.17 ± 0.006 |
| Compound 7o | Urease | 1.13 ± 0.003 |
Anticancer Potential
The oxadiazole and piperidine moieties are recognized for their anticancer properties. Compounds containing these structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
A study focusing on synthesized compounds with the oxadiazole-piperidine framework highlighted their pharmacological effectiveness against multiple targets:
- Antibacterial Screening : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
- AChE Inhibition : Notably, compounds demonstrated significant AChE inhibition, suggesting potential utility in neurodegenerative disease treatment.
- Urease Inhibition : Strong urease inhibitors were identified, which could lead to new treatments for conditions like urinary tract infections.
Q & A
Q. What are the optimal synthetic routes for N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves two key steps:
- Oxadiazole ring formation : Cyclization of amidoxime precursors using reagents like phosphorus oxychloride (POCl₃) in solvents such as DMF or ethanol under reflux conditions .
- Piperidine-pyridine coupling : Amide bond formation via coupling agents like TBTU (tetramethyluronium tetrafluoroborate) and DIEA (diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0°C, followed by room-temperature stirring .
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic signals (e.g., aromatic protons from pyridine/oxadiazole at δ 7.5–8.5 ppm, piperidine methyl groups at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ calculated vs. observed mass) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1620 cm⁻¹) and oxadiazole ring vibrations (~1590 cm⁻¹) .
Q. What analytical techniques are critical for assessing purity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for piperidine and pyridine moieties .
- Variable Temperature NMR : Suppress dynamic effects (e.g., piperidine ring puckering) by cooling samples to –40°C .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may skew integration values .
Q. What computational strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for oxadiazole cyclization .
- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and guides solvent/catalyst selection (e.g., ethanol vs. DMF for cyclization efficiency) .
- Machine Learning : Train models on reaction databases to predict optimal stoichiometry (e.g., TBTU:DIEA molar ratios) .
Q. How can structure-activity relationship (SAR) studies be designed for pharmacological screening?
Methodological Answer:
- Substituent Variation : Modify the phenyl group on the oxadiazole (e.g., electron-withdrawing/-donating groups) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR) and prioritize derivatives with high docking scores .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
Q. How should researchers address instability of the compound under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify degradation products with LC-MS .
- pH-Solubility Profiling : Use shake-flask method to measure solubility in buffers (pH 1–10) and correlate with stability data .
Q. What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents after coupling steps .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., oxadiazole formation) by reducing reaction times from 12 hours to 30 minutes at 100°C .
- Flow Chemistry : Optimize continuous-flow reactors for piperidine coupling to minimize side reactions .
Data Analysis and Experimental Design
Q. How to statistically validate biological activity data from contradictory assays?
Methodological Answer:
- Dose-Response Curves : Perform triplicate experiments with 8-point dilution series (e.g., 0.1–100 µM) and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- ANOVA with Tukey’s Test : Compare mean activity across derivatives (p < 0.05 threshold) to identify significant SAR trends .
Q. What experimental controls are essential in stability studies?
Methodological Answer:
- Negative Controls : Store aliquots in inert conditions (argon atmosphere, –80°C) to establish baseline stability .
- Positive Controls : Include known labile compounds (e.g., aspirin) to validate degradation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
